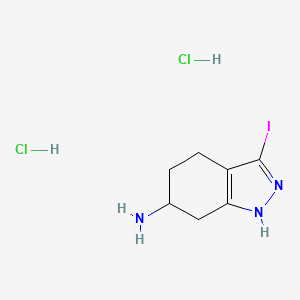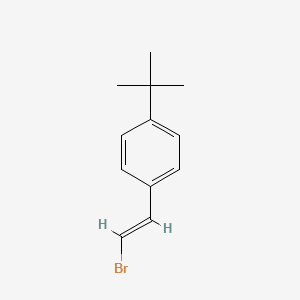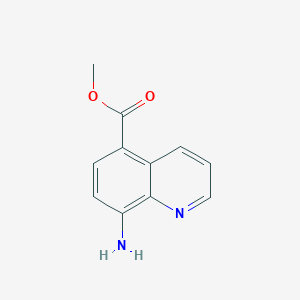
Methyl8-aminoquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-aminoquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminoquinoline-5-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone . These methods can be adapted to introduce the amino and carboxylate groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of methyl 8-aminoquinoline-5-carboxylate may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may also be employed to improve the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-aminoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the carboxylate group can yield quinoline alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
Methyl 8-aminoquinoline-5-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 8-aminoquinoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. For example, in antimalarial applications, it is believed to interfere with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme derivatives . This disrupts the parasite’s cellular processes and ultimately leads to its death .
Vergleich Mit ähnlichen Verbindungen
Methyl 8-aminoquinoline-5-carboxylate can be compared with other similar compounds, such as:
Primaquine: Another 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: A newer 8-aminoquinoline derivative with a longer half-life and improved efficacy compared to primaquine.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potential side effects. Methyl 8-aminoquinoline-5-carboxylate is unique in its specific functional groups, which may confer distinct biological activities and applications .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl 8-aminoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,12H2,1H3 |
InChI-Schlüssel |
XOBNRNVOGFOUGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



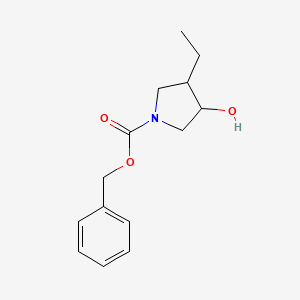
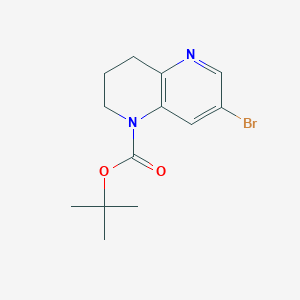
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)


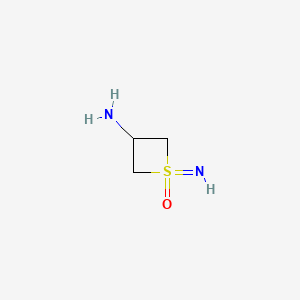
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
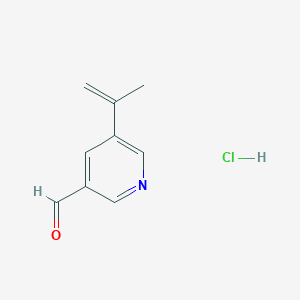
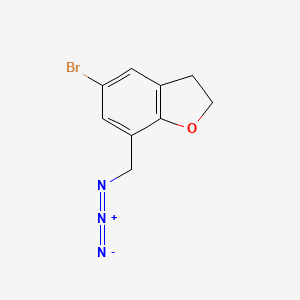

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
